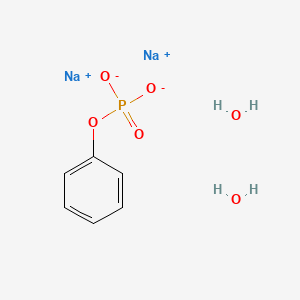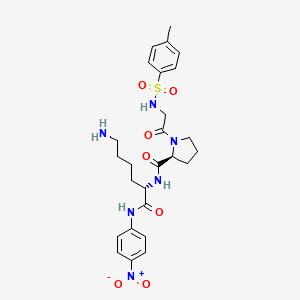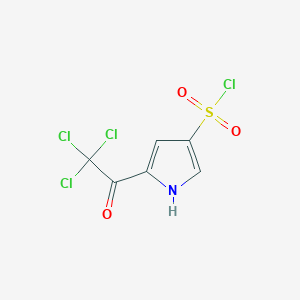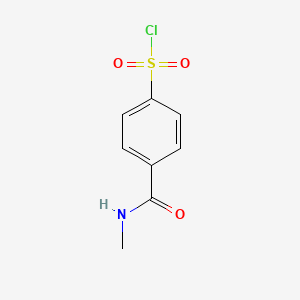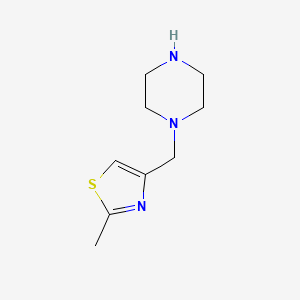![molecular formula C8H15NO3 B1316601 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid CAS No. 5910-56-5](/img/structure/B1316601.png)
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid
Vue d'ensemble
Description
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.209 g/mol . This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a member of the amino acid family. It is commonly used in proteomics research .
Méthodes De Préparation
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with an appropriate amine under controlled conditions. One common method involves the use of dichloromethane as a solvent and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . The reaction is carried out at room temperature for a specified duration to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, while the carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Applications De Recherche Scientifique
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Mécanisme D'action
The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activities .
Comparaison Avec Des Composés Similaires
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid can be compared with other similar compounds such as:
3-Amino-2,2-dimethylpropanoic acid: This compound has a similar structure but lacks the propanoyl group, which may affect its reactivity and applications.
N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides: These compounds have different substituents on the amino group, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
3-(2,2-dimethylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIQYQCSVGLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585481 | |
| Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-56-5 | |
| Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)
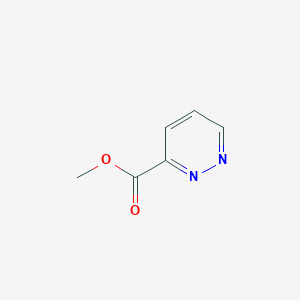



![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
